2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide
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Overview
Description
2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group and a tert-butyl group attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide typically involves the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonation: The amino-substituted benzene is sulfonated to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide moiety can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)pyridine: Similar structure but with a pyridine ring instead of benzene.
N-tert-butylbenzene-1-sulfonamide: Lacks the aminomethyl group.
2-(aminomethyl)benzenesulfonamide: Lacks the tert-butyl group.
Uniqueness
2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide is unique due to the combination of the aminomethyl and tert-butyl groups on the benzene ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-N-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)13-16(14,15)10-7-5-4-6-9(10)8-12/h4-7,13H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLJEDVAZLVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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